HDAC6 Isoform Selectivity: Tubastatin A TFA vs. Pan-HDAC and Other HDAC6 Inhibitors
Tubastatin A TFA demonstrates an IC50 of 15 nM against HDAC6 in cell-free fluorogenic substrate assays [1]. Critically, it exhibits >1000-fold selectivity against HDAC1 (IC50 = 16.4 µM), HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC9, HDAC10 (all IC50 > 30 µM), and HDAC11, with only HDAC8 showing reduced selectivity at approximately 57-fold (IC50 = 0.854 µM) . In direct head-to-head comparison, pan-HDAC inhibitor SAHA (Vorinostat) inhibits HDAC1/2/3/6 with comparable nanomolar potency, lacking isoform discrimination. The HDAC6 inhibitor ACY-1215 (Ricolinostat) exhibits IC50 values of 4.7 nM (HDAC6), 58 nM (HDAC1), 90 nM (HDAC2), and 51 nM (HDAC3), representing substantially reduced selectivity compared to Tubastatin A TFA [2]. This differentiation is functionally validated: at 2.5-5 µM, Tubastatin A TFA induces α-tubulin hyperacetylation without affecting histone H4 acetylation, confirming selective HDAC6 engagement in primary rat cortical neurons .
| Evidence Dimension | HDAC isoform inhibitory potency (IC50) and selectivity window |
|---|---|
| Target Compound Data | HDAC6 IC50 = 15 nM; HDAC1 IC50 = 16.4 µM; HDAC8 IC50 = 0.854 µM; HDAC2/3/4/5/7/9/10/11 IC50 > 30 µM |
| Comparator Or Baseline | SAHA (Vorinostat): pan-HDAC inhibitor with HDAC1/2/3/6 IC50 10-50 nM; ACY-1215: HDAC6 IC50 = 4.7 nM, HDAC1 IC50 = 58 nM, HDAC2 IC50 = 90 nM, HDAC3 IC50 = 51 nM |
| Quantified Difference | >1000-fold selectivity over HDAC1 (1093-fold calculated: 16.4 µM / 15 nM); ~57-fold selectivity over HDAC8; ACY-1215 shows only ~10-20-fold selectivity over class I HDACs |
| Conditions | Cell-free fluorogenic substrate assay; recombinant human HDAC enzymes |
Why This Matters
This exceptional selectivity window minimizes class I HDAC-mediated transcriptional artifacts, enabling cleaner mechanistic attribution of HDAC6-specific phenotypes in cellular and in vivo studies.
- [1] Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010;132(31):10842-10846. View Source
- [2] Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589. View Source
